molecular formula C14H16ClN3OS2 B11194338 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B11194338
M. Wt: 341.9 g/mol
InChI Key: XCJQBWWOGNHWID-UHFFFAOYSA-N
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Description

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a pentanamide moiety. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE typically involves multiple steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with pentanamide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Cell Membrane Disruption: It may disrupt cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can be compared with other thiadiazole derivatives:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the pentanamide moiety.

    N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(5-{[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Contains an indole moiety, offering different biological activities.

Uniqueness

The uniqueness of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its potential as an antiviral and antibacterial agent, while the thiadiazole ring contributes to its overall stability and bioactivity.

Properties

Molecular Formula

C14H16ClN3OS2

Molecular Weight

341.9 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C14H16ClN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19)

InChI Key

XCJQBWWOGNHWID-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl

Origin of Product

United States

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